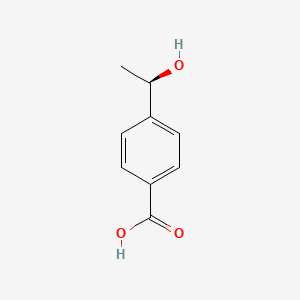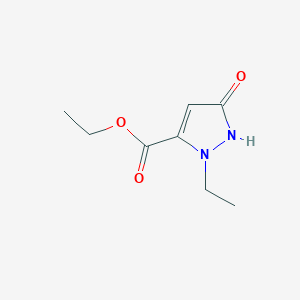
2-(4-Methoxy-2-methylphenyl)propanoic acid
Vue d'ensemble
Description
“2-(4-Methoxy-2-methylphenyl)propanoic acid” is also referred to as α,4-Dimethylphenylacetic acid . It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the reaction of pinonic acid with bromine in water .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O3 . The molecular weight is 180.2005 . The IUPAC Standard InChIKey is KBDLTYNZHQRMQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 164.2 . It has a melting point of 37-42 °C (lit.) and a boiling point of 231.67°C (rough estimate) . The density is 1.0041 (rough estimate) and the refractive index is 1.518-1.52 .Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)propanoic acid involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Ibuprofen binds to the active site of the COX enzymes and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Ibuprofen has a number of biochemical and physiological effects on the body, including the reduction of fever, pain, and inflammation. It also has the ability to inhibit platelet aggregation, which can reduce the risk of blood clots. Ibuprofen can also cause gastrointestinal side effects, such as stomach ulcers and bleeding, and can affect kidney function in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen has several advantages as a tool for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-tolerated in most individuals, allowing for a wide range of dosages to be used. However, 2-(4-Methoxy-2-methylphenyl)propanoic acid does have some limitations, including its potential for side effects, which can impact the validity of experimental results. Additionally, this compound may not be effective in all experimental models, and alternative drugs may need to be used.
Orientations Futures
There are several potential future directions for research involving 2-(4-Methoxy-2-methylphenyl)propanoic acid. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease, as studies have shown that it may be effective in reducing the formation of amyloid plaques in the brain. Another area of interest is the development of new formulations of this compound that can be more easily absorbed by the body, allowing for more targeted and effective treatment of specific conditions. Additionally, further research is needed to fully understand the long-term effects of this compound use on the body, including its potential impact on kidney function and the risk of gastrointestinal side effects.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its therapeutic effects, as well as its potential use in the treatment of various diseases. Research has shown that 2-(4-Methoxy-2-methylphenyl)propanoic acid can be effective in treating conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. It has also been studied for its potential use in the prevention of Alzheimer's disease, as well as its ability to reduce the risk of certain types of cancer.
Safety and Hazards
“2-(4-Methoxy-2-methylphenyl)propanoic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
Propriétés
IUPAC Name |
2-(4-methoxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-6-9(14-3)4-5-10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCJLGYBLXOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260764-33-7 | |
| Record name | 2-(4-methoxy-2-methylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377099.png)




![1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3377166.png)